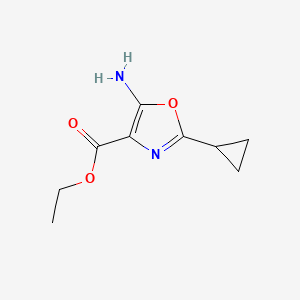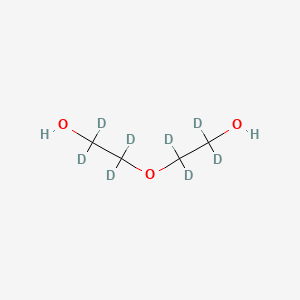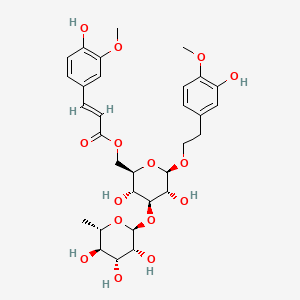
Isomartynoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomartynoside is a natural compound with significant medicinal properties . It is a phenylpropanoid glycoside that can be found in Galeopsis pubescens . It has shown inhibition against the angiotensin-converting enzyme (ACE) activities, with an IC50 value of 505±26.7μg/ml . This suggests that it may have an antihypertensive effect. This compound also shows obvious anti-fatigue activity .
Molecular Structure Analysis
The molecular structure of this compound is C31H40O15 . Its molecular weight is 652.64 .Applications De Recherche Scientifique
Inhibiteur de l'intégrase du VIH-1
L'isomartynoside est l'un des sept glycosides de phénylpropanoïde isolés de Clerodendron trichotomum . Il a été constaté que certains de ces composés présentent de puissantes activités inhibitrices contre l'intégrase du VIH-1 . Cette enzyme est essentielle au cycle de vie du VIH, et son inhibition peut empêcher le virus de se répliquer.
Activité antioxydante
L'this compound, ainsi que d'autres glycosides de phényléthanoïde, ont été trouvés dans Galeopsis bifida, une plante profondément ancrée dans la tradition ethnomédicale des guérisseurs asiatiques . L'extrait de cette plante a démontré un potentiel antioxydant contre les radicaux libres . Cela suggère que l'this compound pourrait potentiellement être utilisée dans le développement de thérapies antioxydantes.
Recherche pharmacocinétique
Bien que non spécifique à l'this compound, les iridoïdes (une classe de composés à laquelle appartient l'this compound) sont au centre de la recherche pharmacocinétique . Cela implique d'étudier comment ces composés sont absorbés, distribués, métabolisés et excrétés dans l'organisme . Comprendre ces processus peut aider au développement de systèmes efficaces de délivrance de médicaments.
Signification chémotaxonomique
L'this compound, ainsi que d'autres glycosides de phényléthanoïde, ont été trouvés pour avoir une signification chémotaxonomique potentielle dans la famille des Lamiacées et le genre Galeopsis . Cela signifie que la présence de ces composés peut être utilisée pour classer et identifier les plantes au sein de ces groupes.
Mécanisme D'action
Target of Action
Isomartynoside is a potent angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting ACE, this compound can potentially reduce the production of angiotensin II, a potent vasoconstrictor, thereby exerting antihypertensive effects .
Pharmacokinetics
As a glycoside, it is likely that this compound undergoes hydrolysis in the body to release its aglycone and sugar moieties, which may then be further metabolized or excreted .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure due to its ACE inhibitory activity . This can be beneficial in the management of conditions such as hypertension. Additionally, this compound has been shown to have anti-inflammatory properties .
Safety and Hazards
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTBVWKAIZBSRS-ZXLVUZSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is isomartynoside and where is it found?
A1: this compound is a phenylpropanoid glycoside found naturally in various plant species. It has been isolated from Plantago major subsp. intermedia [], Callicarpa nudiflora [, ], Pedicularis rex [, ], Schnabelia tetradonta [], Verbascum atlanticum [], Buddleja davidii [], Buddleja albiflora [], Pedicularis dichotoma [], Rehmannia glutinosa [, ], Callicarpa arborea [], Pedicularis cephalantha [], Pedicularis sibthorpii [], and Galeopsis pubescens [].
Q2: What are the known biological activities of this compound?
A2: While the specific mechanisms of action are still under investigation, research suggests that this compound exhibits antioxidant [] and potential anti-fatigue properties [].
Q3: How does this compound demonstrate its antioxidant activity?
A3: In a study using Plantago major subsp. intermedia extracts, this compound displayed significant antioxidant activity through several mechanisms, including:
- Inhibition of lipid peroxidation: this compound effectively protected against lipid peroxidation, indicating its ability to neutralize reactive oxygen species (ROS) and protect cell membranes. []
- ABTS cation radical scavenging: this compound demonstrated strong scavenging activity against ABTS cation radicals, further supporting its ability to neutralize harmful free radicals. []
- Cupric reducing antioxidant capacity: this compound exhibited potent cupric reducing capacity, indicating its ability to donate electrons and act as an effective reducing agent. []
Q4: Are there any studies investigating the anti-fatigue properties of this compound?
A4: A study on Pedicularis dichotoma revealed that verbascoside, a compound structurally related to this compound, demonstrated promising anti-fatigue effects in mice. Further research is needed to determine if this compound shares this activity. []
Q5: What is the chemical structure of this compound?
A5: this compound is a phenylpropanoid glycoside composed of a caffeic acid moiety linked to a rhamnose-glucose disaccharide. It is structurally similar to martynoside, another phenylpropanoid glycoside, differing only in the glycosidic linkage of the rhamnose unit.
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data is not provided in the abstracts, the structures of compounds isolated from various plant sources, including this compound, were elucidated using a combination of spectroscopic techniques. These techniques likely included Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and optical rotation measurements. [, , , , , , , , , , , , , ]
Q7: Are there any studies on the stability or formulation of this compound?
A7: Currently, there is limited information available regarding the stability, formulation, or specific applications of this compound. Further research is needed to investigate these aspects.
Q8: What analytical methods are used to characterize and quantify this compound?
A8: Researchers have employed various analytical methods for the isolation, identification, and quantification of this compound. These include:
- Chromatographic techniques: Several chromatographic techniques are commonly used, including silica gel column chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), preparative HPLC, and Sephadex LH-20 column chromatography. [, , , , , , , , , , , , ]
- Spectroscopic analysis: NMR, HRESI-MS, and optical rotation measurements are commonly used for structural characterization. [, , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



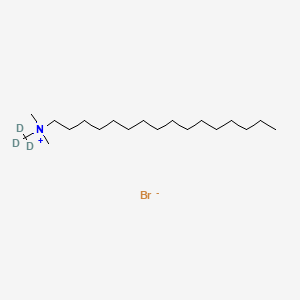






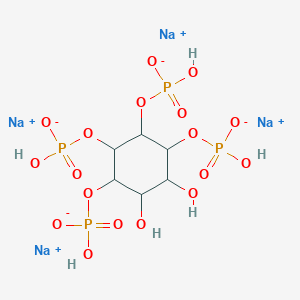
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
